1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME
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Overview
Description
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME is an organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME typically involves the condensation of 2-acetylpyrrole with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-acetylpyrrole and hydroxylamine.
Reaction Conditions: The reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base such as sodium hydroxide.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to a specific temperature to promote the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes or nitriles, while reduction may produce amines.
Scientific Research Applications
1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyrrole: A precursor in the synthesis of 1-(1H-PYRROL-2-YL)ETHAN-1-ONEOXIME.
Pyrrole-2-carboxaldehyde: Another pyrrole derivative with different functional groups.
N-(1H-pyrrol-2-yl)methylidenehydroxylamine: A structurally similar compound with variations in the substituents.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
N-[1-(1H-pyrrol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C6H8N2O/c1-5(8-9)6-3-2-4-7-6/h2-4,7,9H,1H3 |
InChI Key |
NIJWUHUBFCJIHK-UHFFFAOYSA-N |
SMILES |
CC(=NO)C1=CC=CN1 |
Canonical SMILES |
CC(=NO)C1=CC=CN1 |
Origin of Product |
United States |
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